molecular formula C15H24N2O B2826281 [(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine CAS No. 1909287-67-7

[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine

Cat. No.: B2826281
CAS No.: 1909287-67-7
M. Wt: 248.37
InChI Key: WGVAHBURXCRAAF-BETUJISGSA-N
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Description

The compound (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine (CAS: 1909287-67-7) is a tertiary amine featuring a chiral morpholine core (2R,6S configuration) linked to a benzyl group substituted with a methylamine moiety. Its molecular formula is C₁₅H₂₄N₂O (MW: 248.37), and it is described as a building block in organic synthesis .

Properties

IUPAC Name

1-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-15-6-4-14(5-7-15)8-16-3/h4-7,12-13,16H,8-11H2,1-3H3/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVAHBURXCRAAF-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine typically involves multiple steps. One common method includes the reaction of 4-(bromomethyl)phenyl)methylamine with (2R,6S)-2,6-dimethylmorpholine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Morpholine-Containing Pyrimidin-2-amines

Example Compound :

  • 4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine (Compound 20 in ) Structure: A pyrimidine ring substituted with a morpholinophenyl group and an aromatic ring. Synthesis: Derived from (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones via cyclization with guanidine nitrate . Key Data:
  • Molecular Weight : ~319.4 g/mol (higher than the target compound due to the pyrimidine core).
  • Bioactivity : Exhibits broad-spectrum microbial activity, attributed to the pyrimidine scaffold .

Comparison :

  • The target compound lacks the pyrimidine ring, which may reduce planarity and alter binding modes compared to Compound 20.
  • The tertiary amine in the target compound could enhance solubility in acidic environments compared to the primary amine in pyrimidin-2-amines.

Hydrochloride Salts with Simplified Substitutions

Example Compound :

  • {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride (CAS: 861095-86-5)
    • Structure : Similar morpholine-phenyl backbone but with a primary amine instead of a methyl-substituted tertiary amine.
    • Molecular Weight : 256.8 g/mol (higher due to HCl salt formation) .

Comparison :

  • The hydrochloride salt form enhances aqueous solubility compared to the free base of the target compound .

Fluorinated and Heterocyclic Derivatives

Example Compound :

  • [4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine (CAS: 1037161-46-8) Structure: Features a fluorine substituent on the phenyl ring.

Example Compound :

  • 4-[[(2R,6R)-2,6-Dimethylmorpholino]methyl]-6-ethyl-coumarin Structure: Coumarin core with a morpholinomethyl substituent. Molecular Weight: 309.4 g/mol. Bioactivity: Coumarin derivatives are often explored for fluorescence or enzyme inhibition .

Comparison :

  • The target compound’s benzyl-methylamine group may favor interactions with amine-binding targets (e.g., GPCRs), unlike the coumarin-based analog.

Trifluoromethyl-Substituted Pyrimidines

Example Compound :

  • 4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
    • Structure : Pyrimidine with a trifluoromethylphenyl group.
    • Key Feature : The CF₃ group increases hydrophobicity and resistance to oxidative metabolism .

Comparison :

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Target Compound 248.37 Likely moderate (free base)
Hydrochloride Salt (CAS: 861095-86-5) 256.8 High (due to salt form)
Pyrimidin-2-amine (Compound 20) ~319.4 Moderate (polar pyrimidine)

Biological Activity

The compound (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine, also known by its CAS number 1909287-67-7, is a specialized chemical with potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine is C₁₅H₂₄N₂O. The compound features a morpholine ring which is significant for its biological interactions.

PropertyValue
CAS Number1909287-67-7
Molecular Weight248.37 g/mol
Molecular FormulaC₁₅H₂₄N₂O
Chemical ClassSpecialty Materials

Research indicates that compounds containing morpholine structures often exhibit significant interactions with neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the morpholine moiety in this compound suggests potential activity as a modulator of neurotransmitter release or receptor activity.

In Vitro Studies

In vitro studies have shown that similar morpholine-based compounds exhibit varying degrees of AChE inhibition. For instance, a study reported that certain derivatives displayed IC₅₀ values in the low micromolar range, indicating effective inhibition of AChE activity .

Case Studies

  • Neuroprotective Effects : Research has indicated that morpholine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is essential for developing treatments for neurodegenerative disorders .
  • Antitumor Activity : Some derivatives of morpholine-containing compounds have been evaluated for their antitumor properties. A study highlighted that modifications in the morpholine structure could enhance cytotoxicity against various cancer cell lines .

Potential Therapeutic Applications

Given its structure and the biological activities observed in related compounds, (4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methylamine may have potential applications in:

  • Alzheimer's Disease : As an AChE inhibitor.
  • Cancer Therapy : Due to possible antitumor effects.
  • Neuroprotection : Protecting against neurodegeneration.

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